4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one 4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16161203
InChI: InChI=1S/C15H13ClN6OS/c1-9-12(8-17-22-14(23)10(2)18-19-15(22)24)13(16)21(20-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,24)/b17-8+
SMILES:
Molecular Formula: C15H13ClN6OS
Molecular Weight: 360.8 g/mol

4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

CAS No.:

Cat. No.: VC16161203

Molecular Formula: C15H13ClN6OS

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one -

Specification

Molecular Formula C15H13ClN6OS
Molecular Weight 360.8 g/mol
IUPAC Name 4-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Standard InChI InChI=1S/C15H13ClN6OS/c1-9-12(8-17-22-14(23)10(2)18-19-15(22)24)13(16)21(20-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,24)/b17-8+
Standard InChI Key BLDKJWTUGAYYRA-CAOOACKPSA-N
Isomeric SMILES CC1=NN(C(=C1/C=N/N2C(=O)C(=NNC2=S)C)Cl)C3=CC=CC=C3
Canonical SMILES CC1=NN(C(=C1C=NN2C(=O)C(=NNC2=S)C)Cl)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-{[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (CAS 292053-18-0) belongs to the 1,2,4-triazin-5-one family, featuring a conjugated system integrating pyrazole and triazinone moieties. The E-configuration of the methylideneamino linker is critical for maintaining planar geometry, which may influence intermolecular interactions .

Table 1: Fundamental Chemical Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₃ClN₆OS
Molecular Weight360.82 g/mol
CAS Registry Number292053-18-0
IUPAC Name4-{(E)-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
MDL NumberMFCD01463041

The structural complexity arises from the fusion of a 5-chloro-3-methyl-1-phenylpyrazole unit with a 6-methyl-3-thioxo-1,2,4-triazin-5-one ring via an E-configured methylideneamino bridge . This arrangement creates multiple sites for non-covalent interactions, including hydrogen bonding (N–H, C=O, C=S) and π-π stacking (aromatic rings) .

Synthesis and Manufacturing Considerations

Synthetic Strategies

While no explicit literature details the synthesis of this specific compound, analogous triazinone derivatives are typically prepared through cyclocondensation reactions. A plausible route involves:

  • Precursor Preparation: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation of the parent pyrazole .

  • Hydrazide Formation: Reaction of 4-nitrobenzoic acid with hydrazine hydrate to generate the corresponding hydrazide, as demonstrated in related triazinone syntheses .

  • Cyclocondensation: Refluxing the aldehyde with the hydrazide in glacial acetic acid catalyzed by sodium acetate, facilitating nucleophilic attack and subsequent cyclization .

Purification and Characterization

Industrial-scale production remains unreported, but lab-scale purification would involve recrystallization from ethanol or acetone-water mixtures. Thin-layer chromatography (TLC) with toluene:ethyl acetate:formic acid (5:4:1) has been effective for monitoring similar reactions . Advanced characterization techniques for confirmation include:

  • IR Spectroscopy: Expected peaks at ~3200 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C=S) .

  • NMR Spectroscopy:

    • ¹H-NMR: Signals for pyrazole-CH₃ (~2.5 ppm), triazinone-NH (~10 ppm), and aromatic protons (7.2–8.1 ppm) .

    • ¹³C-NMR: Carbonyl carbons (C=O at ~160 ppm, C=S at ~180 ppm) .

  • Mass Spectrometry: ESI-MS would show [M+H]⁺ at m/z 361.82 .

Physicochemical Properties and Analytical Characterization

Solubility and Stability

The compound’s solubility profile remains unquantified, but structural analogs exhibit limited aqueous solubility (<1 mg/mL) due to aromatic stacking and hydrophobic moieties. Enhanced solubility in polar aprotic solvents (DMSO, DMF) is anticipated . Stability studies are absent, though the conjugated system suggests susceptibility to UV-induced degradation, necessitating storage in amber vials under inert atmospheres .

Table 2: Predicted Spectral Signatures

TechniqueKey Features
IR3190 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1243 cm⁻¹ (C=S)
¹H-NMR (300 MHz)2.41 ppm (s, 3H, CH₃), 7.28–8.06 ppm (m, 5H, Ph), 10.12 ppm (s, 1H, NH)
ESI-MSm/z 361.82 ([M+H]⁺, 100%)

The thioxo group’s electron-withdrawing nature likely deshields adjacent protons, causing downfield shifts in NMR compared to oxo analogs .

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